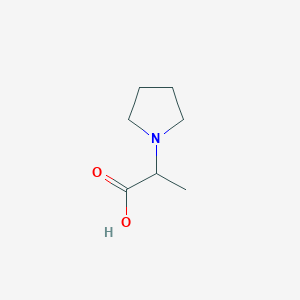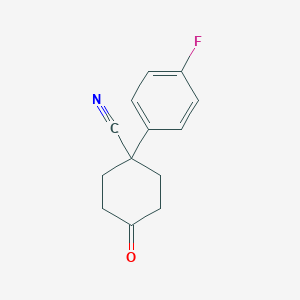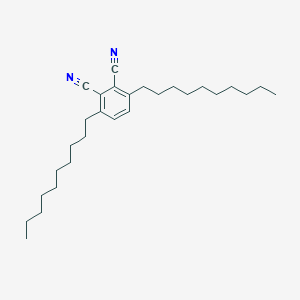
d(Tpapcpg)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D(Tpapcpg) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of D(Tpapcpg) involves its interaction with biomolecules such as DNA and proteins. It binds to the DNA molecule through intercalation, which involves the insertion of the molecule between the base pairs of the DNA helix. This interaction can affect the structure and function of the DNA molecule, leading to changes in gene expression. D(Tpapcpg) can also interact with proteins, affecting their conformation and activity.
Biochemical and Physiological Effects:
D(Tpapcpg) has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the formation of reactive oxygen species (ROS). ROS can damage cellular components, leading to cell death. D(Tpapcpg) has also been shown to inhibit the activity of enzymes involved in cellular metabolism. In addition, it can induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D(Tpapcpg) has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It has also been shown to have high specificity for biomolecules, making it a useful tool for studying specific biological processes. However, D(Tpapcpg) has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, its interaction with biomolecules can be affected by the presence of other molecules in biological samples, leading to false-positive or false-negative results.
Direcciones Futuras
There are several future directions for the study of D(Tpapcpg). One direction is the development of novel biosensors that can detect specific biomolecules with high sensitivity and specificity. Another direction is the study of its potential use in drug delivery systems, which can improve the efficacy and specificity of drugs. In addition, further studies are needed to understand the mechanism of action of D(Tpapcpg) and its interaction with biomolecules.
Métodos De Síntesis
The synthesis of D(Tpapcpg) involves the reaction of Tpapcpg with a donor molecule. Tpapcpg is a complex molecule that contains a triphenylphosphine (TPP) group, an acridine group, and a pyridine group. The donor molecule used in the synthesis can be a metal complex or an organic molecule. The reaction takes place in the presence of a catalyst, which helps in the formation of D(Tpapcpg). The yield of the synthesis depends on the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
D(Tpapcpg) has been extensively studied for its potential applications in various fields of scientific research. It has been used in the study of DNA binding, protein-protein interactions, and enzyme activity. D(Tpapcpg) has also been used in the development of biosensors, which can detect the presence of specific biomolecules in biological samples. In addition, it has been studied for its potential use in drug delivery systems.
Propiedades
Número CAS |
117489-85-7 |
|---|---|
Nombre del producto |
d(Tpapcpg) |
Fórmula molecular |
C39H50N15O22P3 |
Peso molecular |
1173.8 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-[2-[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-3-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]propyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C39H50N15O22P3/c1-15-10-52(38(61)50-34(15)58)27-7-19(74-78(65,66)76-79(67,68)75-77(62,63)64)21(71-27)9-39(69-11-22-17(56)5-24(72-22)51-3-2-23(40)47-37(51)60,8-20-16(55)4-25(70-20)53-13-45-28-31(41)43-12-44-32(28)53)30-18(57)6-26(73-30)54-14-46-29-33(54)48-36(42)49-35(29)59/h2-3,10,12-14,16-22,24-27,30,55-57H,4-9,11H2,1H3,(H,65,66)(H,67,68)(H2,40,47,60)(H2,41,43,44)(H,50,58,61)(H2,62,63,64)(H3,42,48,49,59)/t16-,17-,18-,19-,20+,21+,22+,24+,25+,26+,27+,30-,39?/m0/s1 |
Clave InChI |
YQAPYMRZMZFFPA-UFFQPUODSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Sinónimos |
deoxy(thymidylic-adenylic-cytidylic-guanosine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



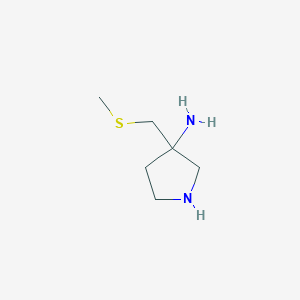
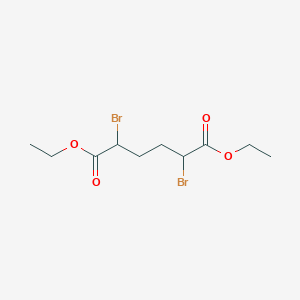
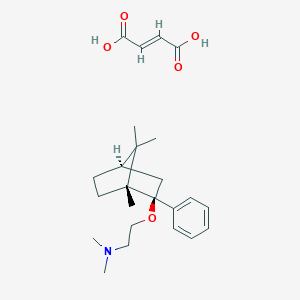
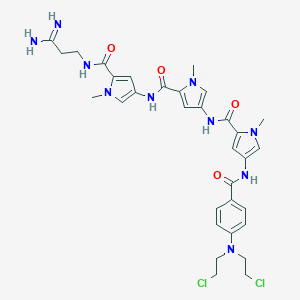
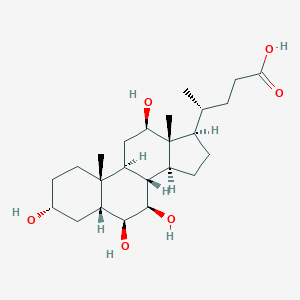
![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
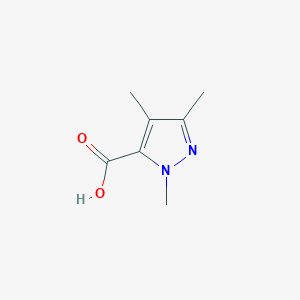

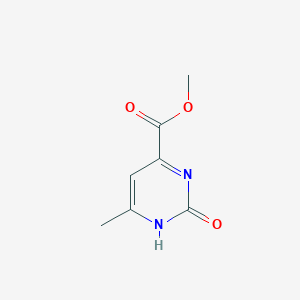
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
